molecular formula C8H8BrClFNO B6192253 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2648957-22-4

6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B6192253
CAS No.: 2648957-22-4
M. Wt: 268.5
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Description

6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound belonging to the class of benzofurans, which are characterized by their fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydroxybenzofurans using appropriate halogenating agents to introduce bromo and fluoro groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization and halogenation processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its properties make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-bromo-2-fluoro-1-benzofuran-3-amine hydrochloride

  • 6-bromo-2-fluoro-1-benzofuran-3-amine hydrochloride

  • 4-bromo-6-fluoro-1-benzofuran-3-amine hydrochloride

Uniqueness: 6-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its specific arrangement of substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable tool in research and development.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a versatile compound with potential for future advancements in multiple fields.

Properties

CAS No.

2648957-22-4

Molecular Formula

C8H8BrClFNO

Molecular Weight

268.5

Purity

95

Origin of Product

United States

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